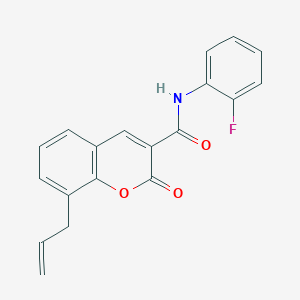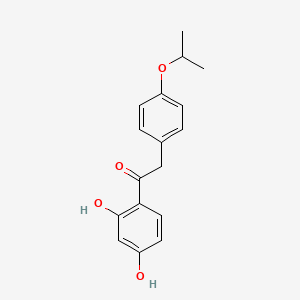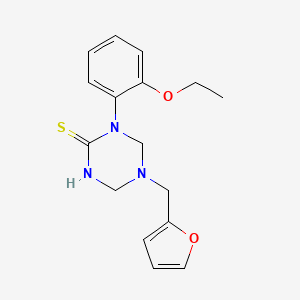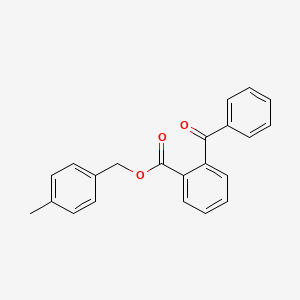![molecular formula C15H22N4O3 B5637943 3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5637943.png)
3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like "3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}-1,3-oxazolidin-2-one" typically involves multi-step chemical reactions, starting from simpler precursors. One approach involves the reaction of pyrazole derivatives with piperidine and oxazolidinone units under specific conditions to construct the target molecule. For instance, a related synthesis involves the condensation of benzofuran-2-yl-1H-pyrazole with thiazolidin-4-one derivatives in the presence of piperidine as a catalyst, showcasing the complexity and the variety of synthetic routes available for such compounds (Bakr F. Abdel-Wahab et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds containing oxazolidinone, pyrazole, and piperidine rings is characterized by various intermolecular interactions and conformational dynamics. X-ray diffraction and spectral analyses are commonly used to confirm the structure of newly synthesized heterocycles, providing detailed information on the molecular arrangement and electronic distribution within the compound. Such analyses are crucial for understanding the compound's reactivity and biological activity (Bakr F. Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
Compounds of this class undergo various chemical reactions, including condensation, nucleophilic substitution, and cycloaddition, depending on the functional groups present. The reactivity is significantly influenced by the electron-donating or withdrawing nature of the substituents attached to the core rings. For example, the synthesis and SAR of novel oxazolidinones with substituted pyrazoles highlight the compound's potential for antibacterial activity against gram-positive and fastidious gram-negative organisms (F. E. Boyer et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. These properties are essential for formulating the compound for biological applications and for understanding its stability under various conditions. High solubility in saline, for instance, indicates the potential for pharmaceutical formulations suitable for inhaled dosing by nebulization (P. Procopiou et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are pivotal for the compound's biological activity. The presence of functional groups like oxazolidinone and pyrazole significantly impacts these properties, influencing the compound's interaction with biological targets. Studies on oxazolidinones, for instance, have shown their potent antibacterial properties, highlighting the importance of chemical properties in drug action (J. Tucker et al., 1998).
Propriétés
IUPAC Name |
3-[1-(2-pyrazol-1-ylbutanoyl)piperidin-4-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-2-13(19-7-3-6-16-19)14(20)17-8-4-12(5-9-17)18-10-11-22-15(18)21/h3,6-7,12-13H,2,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPGZTAWKORIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)N2CCOC2=O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}-1,3-oxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5637883.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5637888.png)
![1-cyclopropyl-6-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5637891.png)
![2-ethyl-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5637906.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5637908.png)
![7-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-ethyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one](/img/structure/B5637914.png)
![4-{[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B5637917.png)
![2-[(4-cyanobenzyl)thio]-N'-cyclohexylideneacetohydrazide](/img/structure/B5637921.png)
![2-{2-[3-(benzyloxy)azetidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5637925.png)
![1-benzyl-4-{5-[(methylthio)methyl]-2-furoyl}-1,4-diazepan-6-ol](/img/structure/B5637927.png)

